2-{[1-(5-Chloro-2-methylphenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}propanoic acid
Description
This compound is a pyridazinone derivative featuring a substituted phenyl group and a propanoic acid side chain. Its molecular formula is C₁₅H₁₅ClN₂O₄, with a molecular weight of 322.75 g/mol (calculated from structural data in ). The core structure consists of a tetrahydropyridazin-6-one ring substituted at position 1 with a 5-chloro-2-methylphenyl group. The propanoic acid moiety is attached via an ether linkage at position 3 of the pyridazinone ring. The compound’s synthetic pathway likely involves cyclization and etherification steps, analogous to methods described for related heterocyclic systems ().
Properties
IUPAC Name |
2-[[2-(5-chloro-2-methylphenyl)-3-oxo-1,6-dihydropyridazin-6-yl]oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-8-3-4-10(15)7-11(8)17-13(18)6-5-12(16-17)21-9(2)14(19)20/h3-7,9,12,16H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMVQYZSTAUHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C=CC(N2)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[1-(5-Chloro-2-methylphenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}propanoic acid is a synthetic compound notable for its complex structure and potential biological activities. With a molecular formula of C13H14ClN3O3 and a CAS number of 1171579-22-8, this compound has garnered interest in medicinal chemistry due to its herbicidal properties and potential applications in agriculture and pharmacology.
Chemical Structure
The compound features a tetrahydropyridazin moiety linked to a chloro-substituted aromatic group through an ether bond. This unique structure is believed to contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C13H14ClN3O3 |
| Molecular Weight | 295.72 g/mol |
| CAS Number | 1171579-22-8 |
Herbicidal Properties
Research indicates that this compound possesses significant herbicidal activity . Its mechanism of action likely involves the inhibition of specific biochemical pathways in plants, leading to growth suppression or death. This makes it a candidate for use in agricultural applications aimed at controlling unwanted vegetation.
The precise mechanism of action for this compound remains unclear; however, it is hypothesized that it may interfere with essential cellular processes such as:
- Inhibition of enzyme activity : The compound may inhibit specific enzymes critical for plant growth or microbial survival.
- Disruption of nucleic acid synthesis : Similar compounds have been shown to affect nucleic acid metabolism, which could also apply here.
Study on Herbicidal Efficacy
A study conducted on the herbicidal efficacy of structurally similar compounds revealed that modifications in chemical structure significantly influenced biological activity. For instance, derivatives with enhanced lipophilicity showed improved absorption and translocation within plant systems, leading to more effective herbicidal action.
Comparative Analysis with Related Compounds
A comparative analysis was performed between this compound and other herbicides. The results indicated that while it possesses lower toxicity to non-target organisms compared to traditional herbicides, its efficacy against specific weed species was comparable.
| Compound Name | Herbicidal Activity | Toxicity to Non-target Organisms |
|---|---|---|
| 2-{[1-(5-Chloro-2-methylphenyl)-6-oxo... | Moderate | Low |
| Traditional Herbicide A | High | High |
| Traditional Herbicide B | Moderate | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2-{[1-(5-Chloro-2-methylphenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}butanoic Acid
- Key Difference: The propanoic acid chain is extended to butanoic acid.
- Impact : Increased lipophilicity due to the longer alkyl chain may enhance membrane permeability but reduce aqueous solubility. This analogue is marketed for medicinal purposes, though mechanistic details remain unspecified ().
2-(2,4-Dichlorophenoxy)propanoic Acid (Dichlorprop)
- Key Difference: A simpler phenoxypropanoic acid structure lacking the pyridazinone core.
- Application : Herbicide targeting auxin receptors in plants ().
- Activity Comparison: Dichlorprop’s bioactivity arises from its mimicry of plant hormones, whereas the pyridazinone derivative’s mechanism is likely distinct due to its heterocyclic core.
Haloxyfop and Fluazifop
- Structure: Phenoxypropanoic acids with pyridinyl or trifluoromethylpyridinyl substituents.
- Application : Herbicides inhibiting acetyl-CoA carboxylase ().
- Divergence: The pyridazinone derivative lacks the thiazole or pyridine motifs critical for herbicidal activity in these compounds.
Functional Analogues
Aztreonam
- Structure: Contains a propanoic acid moiety but integrated into a β-lactam antibiotic framework.
- Activity : Targets bacterial cell wall synthesis via penicillin-binding proteins ().
- Contrast: The pyridazinone derivative’s lack of β-lactam or thiazole groups precludes antibacterial activity.
Impazapic
- Structure: Imidazolinone herbicide with a pyridinecarboxylic acid group.
- Mechanism : Inhibits acetolactate synthase ().
- Comparison: The pyridazinone derivative’s mode of action (if herbicidal) would differ due to its unique heterocyclic core.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Pyridazinone Derivatives: The tetrahydropyridazinone ring is associated with diverse bioactivities, including anti-inflammatory and enzyme inhibitory effects (inferred from analogues in ).
- Role of Substituents: The 5-chloro-2-methylphenyl group may enhance binding to hydrophobic enzyme pockets, while the propanoic acid moiety could facilitate solubility or mimic endogenous substrates (e.g., fatty acids).
- Divergent Applications: Unlike herbicidal phenoxypropanoic acids (), the target compound’s heterocyclic core likely directs it toward mammalian targets, as suggested by its medicinal classification in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
